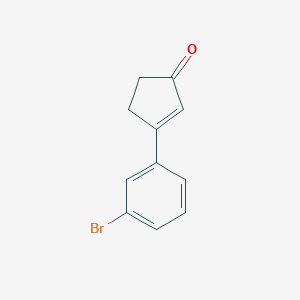![molecular formula C13H16NO2- B12611129 {(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide CAS No. 917990-27-3](/img/structure/B12611129.png)
{(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide is a complex organic compound with a unique structure that combines an alkyne group, a hydroxyphenyl group, and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide typically involves multiple steps. One common method includes the reaction of but-2-yn-1-yl with a protected form of 3-hydroxyphenylpropan-2-ylamine. The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts such as rhodium or palladium can enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used for reduction.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents .
Medicine
In medicine, the compound is explored for its potential anti-tubercular activity. Studies have shown that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity .
Wirkmechanismus
The mechanism of action of {(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of metabolic pathways, making it a potential therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-(3-Buten-1-yl)oxirane: Similar in structure but lacks the hydroxyphenyl group.
Carbonic acid, but-2-yn-1-yl octadecyl ester: Contains a but-2-yn-1-yl group but differs in the ester linkage and long alkyl chain.
Dialkyl(4-hydroxybut-2-yn-1-yl)[3-(4-bromophenyl)prop-2-yn-1-yl]ammonium chloride: Similar alkyne and hydroxy groups but with different substituents.
Eigenschaften
CAS-Nummer |
917990-27-3 |
|---|---|
Molekularformel |
C13H16NO2- |
Molekulargewicht |
218.27 g/mol |
IUPAC-Name |
3-[(2R)-2-[but-2-ynyl(oxido)amino]propyl]phenol |
InChI |
InChI=1S/C13H16NO2/c1-3-4-8-14(16)11(2)9-12-6-5-7-13(15)10-12/h5-7,10-11,15H,8-9H2,1-2H3/q-1/t11-/m1/s1 |
InChI-Schlüssel |
UWAUNPOYQGQQRX-LLVKDONJSA-N |
Isomerische SMILES |
CC#CCN([C@H](C)CC1=CC(=CC=C1)O)[O-] |
Kanonische SMILES |
CC#CCN(C(C)CC1=CC(=CC=C1)O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


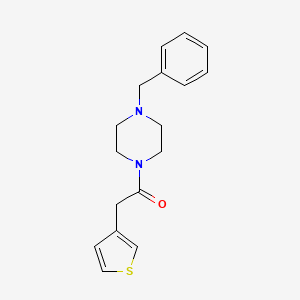
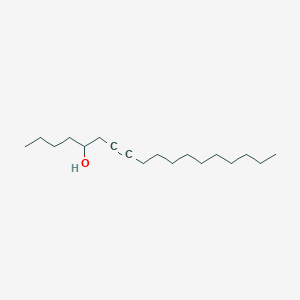
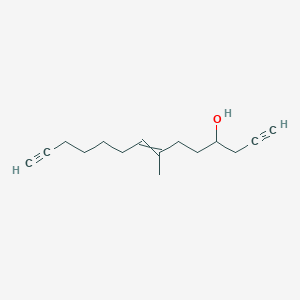
![N-Phenyl-2,3-di(propan-2-yl)-3H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B12611059.png)
![5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12611060.png)
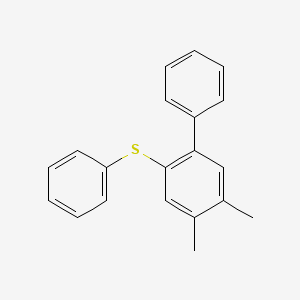
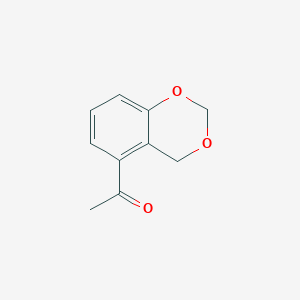
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12611088.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine](/img/structure/B12611089.png)
![1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]-](/img/structure/B12611095.png)
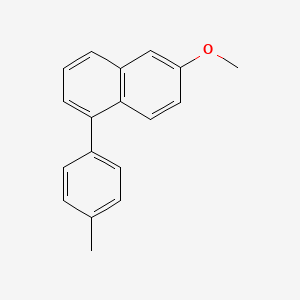
![[2-(Piperidin-3-yl)phenyl]methanol](/img/structure/B12611110.png)

